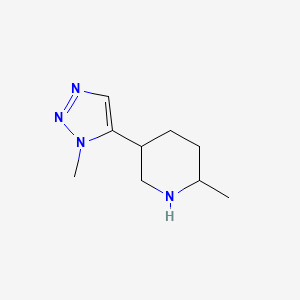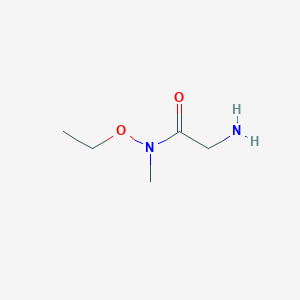
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpiperidine with 1-methyl-1H-1,2,3-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium halides in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and piperidine rings.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activity.
2-methylpiperidine: A piperidine derivative with different pharmacological properties.
5-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine: A structural isomer with potentially different biological activities.
Uniqueness
2-methyl-5-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methyl-5-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-3-4-8(5-10-7)9-6-11-12-13(9)2/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
DHISKELTYSNRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C2=CN=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)












